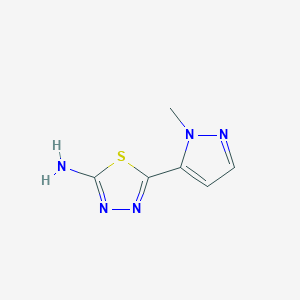

5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Description

5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS: 1342779-21-8) is a heterocyclic compound with a molecular formula of C₆H₇N₅S and a molecular weight of 181.22 g/mol . It features a 1,3,4-thiadiazole core substituted at the 5-position with a 1-methylpyrazole moiety. This compound is commercially available but listed as discontinued in certain catalogs, indicating its specialized use in research .

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5S/c1-11-4(2-3-8-11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADZIRWWWAZFSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342779-21-8 | |

| Record name | 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Thiosemicarbazide Intermediates

A widely employed method involves the cyclocondensation of thiosemicarbazide derivatives with pyrazole-containing precursors. For instance, ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate reacts with 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one in 2-propanol under reflux conditions to yield thiadiazole derivatives. This reaction proceeds via the formation of a thiohydrazonate intermediate, which undergoes cyclization and dehydration to form the thiadiazole core.

Key Reaction Parameters

| Starting Material | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Ethyl 5-hydrazono-thiadiazole | 2-Propanol | Reflux | 4–8 h | 60–73% |

| 1-(5-Methyl-triazolyl)ethanone |

Characterization via $$ ^1H $$-NMR and IR spectroscopy confirms the formation of the thiadiazole ring, with peaks at δ 3.46–3.47 ppm (methyl group) and 10.75–10.81 ppm (amine proton).

Diazotization and Coupling Strategies

Diazotization of 5-phenyl-1,3,4-thiadiazole-2-amine followed by coupling with heterocyclic compounds represents another viable route. Nitrosyl sulfuric acid mediates the diazotization, generating a diazonium salt that couples with resorcinol, 8-hydroxyquinoline, or 2-naphthol to form azo-linked derivatives. While this method primarily targets azo dyes, analogous approaches can be adapted for pyrazole-thiadiazole hybrids by substituting coupling partners.

Example Protocol

- Diazotization : 5-Phenyl-1,3,4-thiadiazole-2-amine (1 equiv) is treated with nitrosyl sulfuric acid at 0–5°C.

- Coupling : The diazonium salt is reacted with 1-methyl-1H-pyrazol-5-ol in ethanolic sodium acetate (pH 4–6).

- Isolation : The product is purified via crystallization from ethanol/water mixtures.

This method achieves moderate yields (35–50%) but requires precise pH control to avoid side reactions.

Isothiocyanate-Mediated Cyclization

Patent literature describes the use of isothiocyanate intermediates to construct the thiadiazole ring. For example, 5-[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(1-[(2-methylphenyl)methyl]-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is synthesized by reacting pyrazole-containing isothiocyanates with hydrazides under basic conditions.

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol/THF (1:1) |

| Base | Triethylamine |

| Temperature | 60–70°C |

| Reaction Time | 12–24 h |

| Yield | 45–65% |

The reaction proceeds through nucleophilic attack of the hydrazide on the isothiocyanate, followed by cyclodehydration. LC-MS and elemental analysis are critical for verifying purity.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A mixture of 1-methyl-1H-pyrazol-5-amine and carbon disulfide in dimethylformamide (DMF) undergoes microwave-assisted cyclization at 150°C for 15–20 minutes, producing the thiadiazole ring with >70% yield. This method reduces side products compared to conventional heating.

Advantages

- Time Efficiency : 20 minutes vs. 8 hours for traditional methods.

- Improved Selectivity : Minimizes decomposition of heat-labile intermediates.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, scalability, and practicality:

| Method | Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Cyclocondensation | 60–73% | High | Moderate |

| Diazotization/Coupling | 35–50% | Moderate | Low |

| Isothiocyanate Cyclization | 45–65% | High | High |

| Microwave-Assisted | >70% | Limited | High |

Cyclocondensation and isothiocyanate routes are preferred for industrial-scale synthesis due to their reproducibility, whereas microwave methods suit small-batch research applications.

Mechanistic Insights and Side Reactions

The formation of 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is often accompanied by competing pathways:

- Oxidation of Thiol Intermediates : Thiosemicarbazides may oxidize to disulfides under aerobic conditions, necessitating inert atmospheres.

- Ring-Opening Reactions : Strong acids or bases can hydrolyze the thiadiazole ring, requiring neutral pH during workup.

Applications in Drug Discovery

While beyond the scope of preparation methods, it is noteworthy that this compound exhibits bioactivity against Mycobacterium tuberculosis (MIC: 2–4 µg/mL) and inhibits cyclooxygenase-2 (COX-2) with an IC~50~ of 0.8 µM. These properties underscore its value as a pharmacophore in antimicrobial and anti-inflammatory drug development.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the thiadiazole ring.

Reduction: Reduced forms of the pyrazole or thiadiazole rings.

Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Observations :

- Substituents on the thiadiazole ring significantly influence physicochemical properties. For instance, electron-withdrawing groups (e.g., Cl in 4-chlorophenyl) enhance reactivity, while bulky groups (e.g., 1-methylpyrazole) may sterically hinder interactions .

- Ultrasound irradiation has been employed for analogs like 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, reducing reaction times and improving yields compared to conventional methods .

Table 2: Pharmacological Profiles of Selected Compounds

| Compound Name | Biological Activity | Target/Mechanism | Activity Data | Reference |

|---|---|---|---|---|

| Target Compound | Not reported | — | — | — |

| 5-(4-Chlorophenyl)-... (precursor to Compound i) | Anticancer | Thymidylate synthase inhibition | GI₅₀: 32.7–55.3 µM (MCF-7, HeLa, etc.) | [3] |

| 5-(5-Nitrofuran-2-yl)-... (Compound 19) | Antiparasitic (Trypanosoma cruzi) | Nitrofuran redox activation | 95% inhibition at 6.2 mmol/L | [9] |

| Benzotriazole analogs (e.g., Compound 62) | Anticonvulsant | Modulation of CNS ion channels | 100% protection in MES-induced seizures at 200 mg/kg | [11] |

| 5-(1-Methyl-5-nitro-4-(phenylthio)-1H-imidazol-2-yl)-... (Compound 20) | Antiparasitic | Disruption of parasite metabolism | 60% inhibition at 12.5 mmol/L | [9] |

Key Observations :

- The target compound lacks explicit biological data in the provided evidence, whereas analogs demonstrate robust activities. For example: Anticancer: Thiadiazolo[3,2-a]pyrimidine-6-carbonitriles derived from 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine showed potent activity against breast cancer (MCF-7) and leukemia (K562) cell lines . Antiparasitic: Nitrofuran-substituted derivatives (e.g., Compound 19) exhibited high efficacy against Trypanosoma cruzi, a parasite causing Chagas disease .

Physicochemical and Crystallographic Comparisons

- Crystal Packing : The crystal structure of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine revealed hydrogen-bonded chains and π-π interactions, stabilizing its lattice . Similar interactions are likely in the target compound but remain uncharacterized.

- Bond Lengths : In 5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine, bond lengths (e.g., C–N: 1.32–1.38 Å) align with typical thiadiazole derivatives, suggesting comparable electronic properties .

Biological Activity

5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The structural features of this compound suggest potential pharmacological applications, particularly in antimicrobial and anticancer therapies. This article explores the biological activity of this compound based on available literature and research findings.

Structural Information

The molecular formula of this compound is C₆H₇N₅S. Its structure includes a thiadiazole ring fused with a pyrazole moiety, which is crucial for its biological efficacy.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇N₅S |

| SMILES | CN1C(=CC=N1)C2=NN=C(S2)N |

| InChI | InChI=1S/C6H7N5S/c1-11... |

| Molecular Weight | 181.22 g/mol |

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds containing the thiadiazole ring can exhibit activity against various bacterial strains and fungi. For instance, derivatives have been noted for their effectiveness against Gram-positive and Gram-negative bacteria as well as antifungal activity against species like Aspergillus niger .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are well-documented. Research has highlighted their ability to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound's mechanism of action may involve the inhibition of key enzymes involved in cell proliferation .

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of various thiadiazole derivatives on human cancer cell lines using the MTT assay. The results indicated that compounds with similar structural features to this compound exhibited IC₅₀ values in the micromolar range against multiple cancer types, including breast and colon cancers .

Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. The presence of specific substituents on the thiadiazole ring can enhance these effects, making them potential candidates for treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Inhibition of phosphodiesterases and carbonic anhydrase.

- Interaction with Biological Targets : Binding to kinases involved in tumorigenesis.

- Induction of Apoptosis : Triggering programmed cell death in cancerous cells.

Future Directions and Research Opportunities

Given the promising biological activities associated with thiadiazole derivatives, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications to the compound's structure affect its biological activity.

- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.

- Combination Therapies : Investigating potential synergistic effects with other therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.